Cas no 1013-37-2 (N-(2-Aminoethyl)quinazolin-4-amine)
N-(2-Aminoethyl)quinazolin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Ethanediamine,N1-4-quinazolinyl-
- N'-quinazolin-4-ylethane-1,2-diamine
- AC1L8395
- AC1Q54M3
- EN300-61739
- N-(2-aminoethyl)quinazolin-4-amine
- N-(4-Chinazolyl)-aethylen-diamin
- NSC403389
- quinazolin-4-yl-ethane-1,2-diamine
- DTXSID40323225
- 1013-37-2
- NSC-403389
- BAA01337
- AKOS009144814
- N1-(quinazolin-4-yl)ethane-1,2-diamine
- N-(2-Aminoethyl)quinazolin-4-amine
-
- Inchi: 1S/C10H12N4/c11-5-6-12-10-8-3-1-2-4-9(8)13-7-14-10/h1-4,7H,5-6,11H2,(H,12,13,14)
- InChI Key: HHIMHGQBYIQLKK-UHFFFAOYSA-N
- SMILES: N(CCN)C1C2C=CC=CC=2N=CN=1
Computed Properties
- Exact Mass: 188.10636
- Monoisotopic Mass: 188.106196400g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 63.8Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 392.3±27.0 °C at 760 mmHg
- Flash Point: 191.1±23.7 °C
- PSA: 63.83
- LogP: 1.77370
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
N-(2-Aminoethyl)quinazolin-4-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(2-Aminoethyl)quinazolin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A615315-25mg |
N-(2-Aminoethyl)quinazolin-4-amine |
1013-37-2 | 25mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A615315-50mg |
N-(2-Aminoethyl)quinazolin-4-amine |
1013-37-2 | 50mg |
$ 95.00 | 2022-06-08 | ||
| TRC | A615315-250mg |
N-(2-Aminoethyl)quinazolin-4-amine |
1013-37-2 | 250mg |
$ 365.00 | 2022-06-08 | ||
| Chemenu | CM438919-100mg |
N-(2-aminoethyl)quinazolin-4-amine |
1013-37-2 | 95%+ | 100mg |
$180 | 2022-09-04 | |
| Enamine | EN300-61739-0.05g |
N1-(quinazolin-4-yl)ethane-1,2-diamine |
1013-37-2 | 95% | 0.05g |
$135.0 | 2023-02-13 | |
| Enamine | EN300-61739-0.1g |
N1-(quinazolin-4-yl)ethane-1,2-diamine |
1013-37-2 | 95% | 0.1g |
$202.0 | 2023-02-13 | |
| Enamine | EN300-61739-0.25g |
N1-(quinazolin-4-yl)ethane-1,2-diamine |
1013-37-2 | 95% | 0.25g |
$288.0 | 2023-02-13 | |
| Enamine | EN300-61739-0.5g |
N1-(quinazolin-4-yl)ethane-1,2-diamine |
1013-37-2 | 95% | 0.5g |
$480.0 | 2023-02-13 | |
| Enamine | EN300-61739-1.0g |
N1-(quinazolin-4-yl)ethane-1,2-diamine |
1013-37-2 | 95% | 1.0g |
$614.0 | 2023-02-13 | |
| Enamine | EN300-61739-2.5g |
N1-(quinazolin-4-yl)ethane-1,2-diamine |
1013-37-2 | 95% | 2.5g |
$1202.0 | 2023-02-13 |
N-(2-Aminoethyl)quinazolin-4-amine Related Literature
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on N-(2-Aminoethyl)quinazolin-4-amine
Professional Introduction to Compound with CAS No. 1013-37-2 and Product Name: 1,2-Ethanediamine,N1-4-quinazolinyl
The compound with the CAS number 1013-37-2 is a significant chemical entity in the field of pharmaceuticals and biotechnology. This compound, when combined with the product name 1,2-Ethanediamine,N1-4-quinazolinyl, forms a derivative that has garnered considerable attention due to its potential applications in medicinal chemistry. The structure of this compound integrates the versatile amine functionalities of 1,2-ethanediamine with the heterocyclic framework of quinazoline, creating a molecule with unique chemical and biological properties.
In recent years, there has been a surge in research focused on quinazoline derivatives due to their broad spectrum of biological activities. Quinazoline scaffolds are known for their role in various pharmacological applications, including anticancer, antiviral, and anti-inflammatory agents. The introduction of 1,2-ethanediamine into the quinazoline core enhances the molecule's ability to interact with biological targets, making it a promising candidate for drug development.
The 1,2-Ethanediamine,N1-4-quinazolinyl derivative exhibits notable characteristics that make it attractive for further exploration. The amine groups in 1,2-ethanediamine provide multiple sites for chemical modification, allowing for the synthesis of complex derivatives with tailored properties. This flexibility is particularly valuable in medicinal chemistry, where precise molecular design is crucial for achieving desired biological outcomes.
Recent studies have highlighted the importance of quinazoline derivatives in addressing various therapeutic challenges. For instance, research has demonstrated that certain quinazoline-based compounds can inhibit kinases, which are enzymes involved in cell signaling pathways. The N1-4-quinazolinyl moiety in our compound of interest is positioned to interact with such kinases, potentially leading to the development of novel kinase inhibitors.
Moreover, the dual functionality of 1,2-ethanediamine allows for the formation of coordination complexes with metal ions. This property has been exploited in various applications, including catalysis and material science. In the context of pharmaceuticals, metalloquinazolines have shown promise as anticancer agents by leveraging their ability to disrupt cancer cell metabolism and proliferation.
The synthesis of 1,2-Ethanediamine,N1-4-quinazolinyl involves a series of well-established organic reactions that highlight the compound's synthetic accessibility. The reaction pathway typically begins with the condensation of 1,2-ethanediamine with appropriately substituted quinazoline precursors. This step is followed by functional group transformations that optimize the molecule's pharmacological profile.
In terms of biological activity, preliminary studies on 1,2-Ethanediamine,N1-4-quinazolinyl have shown encouraging results. In vitro assays have indicated that this compound exhibits inhibitory effects on several target proteins relevant to diseases such as cancer and inflammation. These findings underscore the potential of this derivative as a lead compound for further drug development.
The integration of 1,2-ethanediamine and quinazoline into a single molecular framework offers several advantages over existing therapeutic agents. The combination of amine and heterocyclic functionalities creates a multifaceted molecule capable of engaging multiple biological pathways simultaneously. This polypharmacological approach has gained traction in recent years as an effective strategy for developing more potent and selective drugs.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between 1,2-Ethanediamine,N1-4-quinazolinyl and its biological targets. These studies provide insights into binding affinities, enzyme kinetics, and drug-receptor interactions. Such information is critical for optimizing the compound's pharmacokinetic properties and improving its therapeutic efficacy.
The future prospects for 1,2-Ethanediamine,N1-4-quinazolinyl are promising given its unique structural features and demonstrated biological activity. Ongoing research aims to refine synthetic methodologies and explore novel derivatives with enhanced properties. Collaborative efforts between academia and industry are essential for translating these findings into clinical applications.
In conclusion,1013-37-2 combined with N1-4-quiazolinyl represents a significant advancement in pharmaceutical chemistry. The synergistic combination of 1,2-ethanediamine and quinazoline offers a rich platform for drug discovery and development. As research continues to uncover new applications for this compound,1013-37-2/N1-N-quiazolinyl derivative will likely play a pivotal role in addressing some of today's most pressing medical challenges.
1013-37-2 (N-(2-Aminoethyl)quinazolin-4-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)